Stobadine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

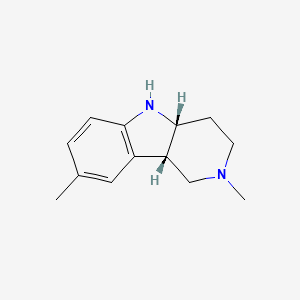

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4aR,9bS)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJQCYXRNNCURD-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N[C@H]3[C@@H]2CN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201338826 | |

| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85202-17-1 | |

| Record name | Stobadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085202171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STOBADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NJ6MT0AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stobadine's Mechanism of Action in Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stobadine, a pyridoindole derivative, demonstrates significant potential as a therapeutic agent against pathologies rooted in oxidative stress. Its core mechanism of action resides in its potent free radical scavenging capabilities, particularly against hydroxyl and peroxyl radicals, and its effective inhibition of lipid peroxidation. This guide provides a comprehensive technical overview of this compound's antioxidant properties, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanistic pathways. While direct modulation of specific signaling pathways such as the Nrf2-ARE pathway has not been conclusively established, evidence suggests that this compound's profound impact on reducing reactive oxygen species (ROS) levels indirectly influences cellular signaling cascades that are sensitive to redox state.

Core Mechanism: Direct Antioxidant and Free Radical Scavenging Activity

This compound's primary defense against oxidative stress lies in its ability to directly neutralize a variety of harmful free radicals. This action is largely attributed to the pyridoindole ring system, which can donate a hydrogen atom to stabilize radicals, thereby terminating damaging chain reactions.

Scavenging of Reactive Oxygen Species (ROS)

This compound has been shown to be a potent scavenger of several key ROS, most notably the highly reactive hydroxyl radical (•OH) and peroxyl radicals (ROO•).[1]

-

Hydroxyl Radical (•OH) Scavenging : this compound exhibits an exceptionally high rate constant for the scavenging of hydroxyl radicals, indicating a very efficient neuroprotective action against this damaging species.[2]

-

Peroxyl and Alkoxyl Radical Scavenging : The compound is effective in scavenging peroxyl and alkoxyl radicals, which are key players in the propagation of lipid peroxidation.[3]

-

Superoxide Radical (O₂⁻•) Scavenging : While effective against other ROS, this compound is a less efficient scavenger of superoxide radicals.[4]

The core antioxidant activity is linked to the indole nitrogen's ability to form a stable radical.[1]

Inhibition of Lipid Peroxidation

A crucial aspect of this compound's protective effect is its ability to inhibit lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. This compound effectively interrupts the propagation phase of lipid peroxidation.[3] This inhibition has been demonstrated in various experimental models, including brain and heart tissues subjected to ischemia and reperfusion.[5]

dot

Caption: this compound's primary antioxidant mechanism.

Quantitative Data on Antioxidant Activity

The following tables summarize the key quantitative data regarding this compound's antioxidant efficacy from various in vitro and in vivo studies.

Table 1: Free Radical Scavenging Activity of this compound

| Radical Species | Assay Method | Key Parameter | Value | Reference |

| Hydroxyl Radical (•OH) | Deoxyribose degradation | Rate Constant (k) | >10¹⁰ M⁻¹s⁻¹ | [2] |

| Superoxide Radical (O₂⁻•) | Lucigenin-amplified chemiluminescence | Rate Constant (k) | 7.5 x 10² M⁻¹s⁻¹ | [4] |

| Peroxyl Radicals (ROO•) | cis-Parinaric acid fluorescence decay | IC₅₀ | 20 µM | [4] |

| Peroxyl Radicals (ROO•) | Luminol-sensitized chemiluminescence | IC₅₀ | 33 µM | [4] |

| ABTS Radical | ABTS assay | IC₅₀ | ~11 µM (for a derivative) | [1] |

Table 2: Inhibition of Lipid Peroxidation by this compound

| Experimental Model | Method of Induction | Biomarker Measured | Inhibition | Concentration | Reference |

| Rat liver microsomes | AAPH (water-soluble) | Lipid Peroxidation | IC₅₀ = 17 µM | 17 µM | [4] |

| Rat liver microsomes | AMVN (lipid-soluble) | Lipid Peroxidation | IC₅₀ = 17 µM | 17 µM | [4] |

| Phosphatidylcholine liposomes | Iron/ADP/NADPH | TBARS/Chemiluminescence | Doubled lag phase | 5 µM | [6] |

| Brain (in vivo ischemia/reperfusion) | Ischemia/Reperfusion | MDA and Conjugated Dienes | Significant reduction | 2 mg/kg | [5] |

| Myocardium (in vivo diabetic model) | Streptozotocin-induced diabetes | Conjugated Dienes | Significant reduction | 0.05% w/w in diet | [7] |

Influence on Cellular Signaling Pathways

While this compound's primary mechanism is direct ROS scavenging, this action has downstream consequences on cellular signaling pathways that are regulated by the cellular redox state. It is important to note that direct activation or inhibition of these pathways by this compound has not been definitively demonstrated. Instead, this compound likely creates a cellular environment with reduced oxidative stress, thereby indirectly modulating these pathways.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridoindole this compound is a potent scavenger of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidants in treating pathologies involving oxidative damage: an update on medicinal chemistry and biological activity of this compound and related pyridoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of the pyridoindole this compound with peroxyl, superoxide and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on lipid peroxidation in brain and heart after ischemia and reperfusion of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant activity of the pyridoindole this compound in liposomal and microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of dietary supplementation with the pyridoindole antioxidant this compound on antioxidant state and ultrastructure of diabetic rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Stobadine's Free Radical Scavenging Prowess: A Technical Guide to Kinetics and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stobadine, a pyridoindole derivative, has demonstrated significant potential as a cardioprotective and neuroprotective agent, largely attributed to its potent antioxidant and free radical scavenging properties. This technical guide provides an in-depth analysis of the kinetics and efficacy of this compound in scavenging a variety of biologically relevant free radicals. It consolidates quantitative data from numerous studies, details the experimental protocols used for its evaluation, and visually represents the core mechanisms and experimental workflows. This document serves as a comprehensive resource for researchers and professionals engaged in the development of antioxidant-based therapeutics.

Introduction

Reactive oxygen species (ROS) and other free radicals are implicated in the pathophysiology of a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and diabetes-related complications. This compound, with its unique pyridoindole structure, has emerged as a promising candidate for mitigating oxidative damage. Its efficacy is rooted in its ability to interact with and neutralize various free radicals, thereby interrupting damaging chain reactions. This guide delves into the specifics of these interactions, providing a detailed quantitative and methodological overview.

Free Radical Scavenging Kinetics and Efficacy

This compound exhibits a broad spectrum of free radical scavenging activity, with varying efficacy against different radical species. The primary mechanism of its antioxidant action is believed to be hydrogen atom transfer (HAT) from the indole NH group, which effectively neutralizes free radicals.

Hydroxyl Radical (•OH) Scavenging

This compound is an exceptionally potent scavenger of the highly reactive and damaging hydroxyl radical. Studies have determined its second-order rate constant to be greater than 10¹⁰ M⁻¹s⁻¹, indicating a diffusion-controlled reaction. This high reactivity makes this compound a powerful protectant against hydroxyl radical-induced damage to critical biomolecules.

Peroxyl Radical (ROO•) Scavenging

This compound demonstrates moderate efficacy in scavenging peroxyl radicals, which are key mediators of lipid peroxidation. In rat liver microsomes, this compound inhibited lipid peroxidation induced by the peroxyl radical initiator AAPH with a half-maximal inhibitory concentration (IC50) of 17 µM. This activity is crucial in protecting cell membranes from oxidative damage.

Superoxide Radical (O₂•⁻) Scavenging

In contrast to its high reactivity with hydroxyl radicals, this compound is a relatively inefficient scavenger of the superoxide radical. The second-order rate constant for the reaction between this compound and the superoxide radical has been estimated to be 7.5 x 10² M⁻¹s⁻¹. While it can reduce superoxide generation at higher concentrations, it is considered a more effective scavenger of other free radicals.

DPPH and ABTS Radical Scavenging

The free radical scavenging activity of this compound has also been evaluated using the stable free radicals DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The IC50 value for this compound in the DPPH assay has been reported to be approximately 120 µmol/L. In the ABTS assay, a derivative of this compound demonstrated an IC50 value of approximately 11 µmol/L, suggesting potent radical scavenging capabilities.

Quantitative Data Summary

The following tables summarize the key quantitative data on this compound's free radical scavenging kinetics and efficacy.

Table 1: Reaction Rate Constants of this compound with Various Free Radicals

| Free Radical | Rate Constant (k) | Method |

| Hydroxyl Radical (•OH) | > 10¹⁰ M⁻¹s⁻¹ | Deoxyribose degradation and 2-keto-4-methiolbutyric acid oxidation |

| Superoxide Radical (O₂•⁻) | 7.5 x 10² M⁻¹s⁻¹ | Lucigenin-amplified chemiluminescence |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound

| Assay | IC50 Value | Experimental System |

| Peroxyl Radical Scavenging (AAPH-induced) | 17 µM | Rat liver microsomes |

| DPPH Radical Scavenging | ≈ 120 µmol/L | Not specified |

| ABTS Radical Scavenging (derivative) | ≈ 11 µmol/L | Not specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Hydroxyl Radical Scavenging Activity (Deoxyribose Degradation Assay)

This assay is based on the principle that hydroxyl radicals, generated by a Fenton-like reaction, degrade the sugar deoxyribose. The degradation products, upon heating with thiobarbituric acid (TBA) under acidic conditions, form a pink chromogen that can be measured spectrophotometrically.

-

Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Deoxyribose (e.g., 2.8 mM)

-

Ferric chloride (FeCl₃) (e.g., 100 µM)

-

EDTA (e.g., 100 µM)

-

Hydrogen peroxide (H₂O₂) (e.g., 1 mM)

-

Ascorbic acid (e.g., 100 µM)

-

Trichloroacetic acid (TCA) (e.g., 2.8% w/v)

-

Thiobarbituric acid (TBA) (e.g., 1% w/v in 50 mM NaOH)

-

This compound solutions of varying concentrations

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, deoxyribose, FeCl₃, EDTA, and H₂O₂.

-

Add different concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding ascorbic acid.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding TCA, followed by the addition of TBA solution.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 15 minutes) to develop the pink color.

-

Cool the samples and measure the absorbance at a specific wavelength (e.g., 532 nm).

-

The percentage of hydroxyl radical scavenging is calculated using the formula: % Scavenging = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control (without this compound) and A₁ is the absorbance in the presence of this compound.

-

Lipid Peroxidation Inhibition (TBARS Assay)

This assay measures the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation.

-

Reagents:

-

Biological sample (e.g., rat liver microsomes)

-

Buffer (e.g., Tris-HCl, pH 7.4)

-

Peroxidation inducer (e.g., FeSO₄ and ascorbate, or AAPH)

-

Trichloroacetic acid (TCA) (e.g., 15% w/v)

-

Thiobarbituric acid (TBA) (e.g., 0.375% w/v)

-

This compound solutions of varying concentrations

-

-

Procedure:

-

Pre-incubate the biological sample with different concentrations of this compound.

-

Initiate lipid peroxidation by adding the inducer.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding TCA, followed by the addition of TBA solution.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 15 minutes).

-

Cool the samples and centrifuge to pellet the precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 535 nm).

-

The percentage inhibition of lipid peroxidation is calculated based on the reduction in TBARS formation in the presence of this compound compared to the control.

-

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow.

-

Reagents:

-

DPPH solution in a suitable solvent (e.g., 0.1 mM in methanol)

-

This compound solutions of varying concentrations

-

Solvent (e.g., methanol)

-

-

Procedure:

-

Add a fixed volume of the DPPH solution to a series of test tubes or microplate wells.

-

Add different concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).

-

The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without this compound and A_sample is the absorbance in the presence of this compound.

-

ABTS Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. The presence of an antioxidant reduces the ABTS•⁺, causing a decolorization that is measured spectrophotometrically.

-

Reagents:

-

ABTS stock solution (e.g., 7 mM in water)

-

Potassium persulfate (e.g., 2.45 mM in water)

-

Ethanol or buffer for dilution

-

This compound solutions of varying concentrations

-

-

Procedure:

-

Prepare the ABTS•⁺ working solution by mixing the ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•⁺ working solution with ethanol or buffer to obtain a specific absorbance at a certain wavelength (e.g., an absorbance of 0.7 at 734 nm).

-

Add different concentrations of this compound to the diluted ABTS•⁺ solution.

-

After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.

-

Signaling Pathways and Molecular Mechanisms

While the primary antioxidant mechanism of this compound is direct free radical scavenging, there is emerging evidence suggesting its potential to modulate cellular antioxidant defense systems.

Modulation of Antioxidant Enzyme Activity

Studies have shown that this compound can influence the activity of key antioxidant enzymes. For instance, this compound pretreatment has been observed to enhance the activity of glutathione peroxidase (GPx) in the heart of irradiated mice. In a model of carbon tetrachloride-induced brain toxicity, this compound administration helped to restore the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST). This suggests that this compound may not only act as a direct scavenger but also support the endogenous antioxidant network.

Potential Interaction with Signaling Pathways

The regulation of antioxidant enzyme expression is often controlled by complex signaling pathways, with the Keap1-Nrf2 pathway being a central regulator. Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and detoxifying enzymes.

Currently, there is a lack of direct evidence from the reviewed literature explicitly demonstrating that this compound activates the Nrf2 pathway. However, its ability to modulate the activity of Nrf2-regulated enzymes like GPx and SOD suggests a potential, yet unconfirmed, indirect influence on this pathway. Future research is warranted to explore the direct interaction of this compound with components of the Keap1-Nrf2, MAPK, and NF-κB signaling pathways to fully elucidate its cytoprotective mechanisms.

Visualizations

This compound's Free Radical Scavenging Mechanism

Caption: Hydrogen atom donation from this compound to a free radical.

Experimental Workflow for Hydroxyl Radical Scavenging Assay

Caption: Workflow for the deoxyribose degradation assay.

Potential Modulation of the Nrf2 Signaling Pathway

Caption: Hypothetical influence of this compound on the Nrf2 pathway.

Conclusion

This compound is a potent free radical scavenger with particularly high reactivity against the hydroxyl radical. Its ability to also scavenge peroxyl radicals underscores its potential in mitigating lipid peroxidation. While its direct scavenging activity is well-documented, its influence on endogenous antioxidant enzyme activity suggests a more complex mechanism of action that may involve the modulation of cellular signaling pathways. Further investigation into the interaction of this compound with the Nrf2, MAPK, and NF-κB pathways is crucial to fully understand its therapeutic potential and to guide the development of novel antioxidant strategies for a variety of oxidative stress-related diseases.

Synthesis and Characterization of Novel Stobadine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel analogues of Stobadine, a pyridoindole derivative with notable antioxidant and cardioprotective properties. This document details synthetic strategies, analytical characterization, quantitative biological data, and explores the putative mechanism of action, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction to this compound and Its Analogues

This compound, (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3b]indole, is a well-established antioxidant and free radical scavenger.[1] Its cardioprotective and neuroprotective effects are largely attributed to its ability to mitigate oxidative stress.[2] Research efforts have focused on the development of novel this compound analogues with improved efficacy and reduced side effects. Key modifications have targeted the piperidine nitrogen and the aromatic ring to enhance antioxidant activity and bioavailability. This guide will focus on two prominent classes of analogues: N-acyl derivatives and the highly potent SMe1EC2.

Synthesis of Novel this compound Analogues

The synthesis of novel this compound analogues involves the strategic modification of the parent molecule. Below are generalized synthetic approaches for N-acyl derivatives and the specific analogue, SMe1EC2.

General Synthesis of N-Acyl this compound Derivatives

N-acyl derivatives of this compound are synthesized to modulate the lipophilicity and pharmacokinetic profile of the parent compound. The general synthetic route involves the acylation of the secondary amine in the piperidine ring of the this compound core.

Experimental Protocol: Synthesis of N-Acyl this compound Derivatives

-

Starting Material: this compound base.

-

Acylating Agents: A variety of acylating agents can be employed, such as acyl chlorides or acid anhydrides (e.g., acetic anhydride, propionic anhydride).

-

Reaction Conditions:

-

Dissolve this compound base in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

-

Add a base (e.g., triethylamine, pyridine) to act as an acid scavenger.

-

Slowly add the acylating agent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Stir the reaction mixture for a specified time (ranging from a few hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Wash the reaction mixture with an aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acid and base.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure N-acyl this compound derivative.

-

Synthesis of SMe1EC2

SMe1EC2, 2-ethoxycarbonyl-8-methoxy-2,3,4,4a,5,9b-hexahydro-1H-pyrido-[4,3b]indolinium chloride, is a promising this compound analogue with enhanced antioxidant properties and reduced toxicity. Its synthesis involves modifications to both the aromatic ring and the piperidine nitrogen of a this compound precursor. While the exact patented synthesis protocol is proprietary, a plausible synthetic workflow can be outlined based on its chemical structure.

Conceptual Synthetic Workflow for SMe1EC2

The synthesis of SMe1EC2 likely involves a multi-step process starting from a substituted indole precursor. Key transformations would include the construction of the pyridoindole core, introduction of the methoxy group on the aromatic ring, and finally, the addition of the ethoxycarbonyl group to the piperidine nitrogen.

Diagram: Conceptual Synthetic Workflow for SMe1EC2

Caption: Conceptual synthetic pathway for SMe1EC2.

Characterization of Novel this compound Analogues

The structural elucidation and purity assessment of newly synthesized this compound analogues are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for confirming the chemical structure of the synthesized analogues.[3][4] Key diagnostic signals include the chemical shifts and coupling constants of protons in the pyridoindole ring system and the appearance of new signals corresponding to the introduced functional groups (e.g., acyl or ethoxycarbonyl moieties).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compounds, confirming their elemental composition.[5] Tandem mass spectrometry (MS/MS) can be employed to study fragmentation patterns, providing further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For N-acyl derivatives, the appearance of a strong absorption band corresponding to the amide carbonyl stretch (typically around 1650 cm-1) is a key diagnostic feature.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized analogues and to monitor the progress of reactions. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) is commonly employed.

Biological Activity and Data Presentation

The primary biological activity of this compound and its analogues is their antioxidant capacity. This is typically evaluated through various in vitro assays.

Quantitative Antioxidant Activity

The antioxidant efficacy of novel this compound analogues is often compared to the parent compound. Key quantitative metrics include the half-maximal inhibitory concentration (IC50) or the pIC50 (-log IC50), which represent the concentration of the compound required to inhibit a specific oxidative process by 50%.

| Compound | Anti-lipoperoxidation (pIC50) | Inhibition of Creatine Phosphokinase Oxidative Impairment (relative activity) | α1-Adrenolytic Effect (pA2) | Acute Toxicity (LD50 in mice, i.p.) |

| This compound | 4.469 ± 0.023 | 1 | 7.26 ± 0.12 | 85 mg/kg |

| SMe1EC2 | 5.487 ± 0.014 | 2.284 | No effect | > 500 mg/kg |

Data sourced from preclinical studies.[6]

Experimental Protocols for Biological Assays

Protocol: In Vitro Antioxidant Activity Assay using Dihydrorhodamine 123

This assay measures the ability of a compound to inhibit the oxidation of dihydrorhodamine 123 (DHR 123) to the fluorescent rhodamine 123, induced by a free radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[7]

-

Reagents: DHR 123, AAPH, phosphate-buffered saline (PBS), and the test compounds (this compound and its analogues).

-

Procedure:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add DHR 123 and the test compound at various concentrations to PBS.

-

Initiate the reaction by adding AAPH.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) over time using a fluorescence plate reader.

-

-

Data Analysis: Calculate the rate of fluorescence increase for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol: Lipid Peroxidation Assay

This assay measures the inhibition of lipid peroxidation, often by quantifying the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation.[2][8][9]

-

Sample Preparation: Use a biological sample susceptible to lipid peroxidation, such as rat brain homogenates or liposomes.

-

Induction of Peroxidation: Induce lipid peroxidation using a pro-oxidant system, for example, Fe2+/ascorbate.

-

Procedure:

-

Incubate the biological sample with the test compound at various concentrations.

-

Add the pro-oxidant to initiate lipid peroxidation.

-

After a set incubation period, stop the reaction.

-

Measure the amount of MDA formed using the thiobarbituric acid reactive substances (TBARS) method. This involves reacting the sample with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct, which is then measured spectrophotometrically at ~532 nm.

-

-

Data Analysis: Calculate the percentage inhibition of MDA formation for each concentration of the test compound and determine the IC50 value.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The antioxidant effects of this compound and its analogues are likely mediated through the activation of the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, reactive oxygen species (ROS) can modify cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for a battery of cytoprotective proteins, including antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1) and enzymes involved in glutathione synthesis.[6][10]

This compound and its analogues, as potent antioxidants, can directly scavenge ROS. This reduction in the overall cellular oxidative load can influence the Keap1-Nrf2 pathway, promoting the expression of endogenous antioxidant defenses and thereby conferring cellular protection.

Diagram: Putative Mechanism of Action via the Keap1-Nrf2 Pathway

Caption: this compound analogues may promote cellular protection by scavenging ROS and activating the Keap1-Nrf2 pathway.

Conclusion

The development of novel this compound analogues, such as SMe1EC2 and N-acyl derivatives, represents a promising strategy for enhancing the therapeutic potential of this antioxidant scaffold. The data presented in this guide demonstrate that chemical modifications can lead to compounds with superior antioxidant activity and improved safety profiles. The elucidation of their mechanism of action, potentially through the modulation of the Keap1-Nrf2 pathway, provides a strong rationale for their further investigation as therapeutic agents for conditions associated with oxidative stress. The synthetic routes and analytical methods detailed herein offer a foundational framework for the continued exploration and development of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of this compound on lipid peroxidation in brain and heart after ischemia and reperfusion of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Optimized flow cytometry protocol for dihydrorhodamine 123-based detection of reactive oxygen species in leukocyte subpopulations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. Antioxidant activity of the pyridoindole this compound in liposomal and microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: Stobadine's Interaction with Cellular Membranes and Lipids

Executive Summary

This compound [(-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3b)indole], a pyridoindole derivative, is a cardioprotective and neuroprotective agent with potent antioxidant properties. Its therapeutic effects are intrinsically linked to its interactions with cellular membranes and lipids. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning these interactions, focusing on this compound's ability to partition into lipid bilayers, modulate membrane fluidity, and inhibit lipid peroxidation. We present quantitative data from various experimental models, detail key methodologies, and visualize the underlying pathways to offer a thorough resource for researchers in pharmacology and drug development.

This compound's Physicochemical Properties and Membrane Partitioning

This compound's interaction with cellular membranes is governed by its physicochemical characteristics. Its moderate lipophilicity allows it to readily partition into the lipid bilayer, a critical first step for its antioxidant activity within the membrane environment.

The octanol-water partition coefficient (log P) is a key measure of a compound's lipophilicity.[1] this compound's log P value indicates its ability to exist in both aqueous and lipid phases, facilitating its transit to and interaction with cellular membranes.[2]

Table 1: Physicochemical and Kinetic Properties of this compound

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Log P (octanol-water) | 0.57 ± 0.03 | Indicates moderate lipophilicity, enabling partitioning into both lipid and aqueous environments. | [2] |

| OH• Radical Scavenging Rate Constant (k) | > 10¹⁰ M⁻¹s⁻¹ | Demonstrates extremely potent scavenging of highly reactive hydroxyl radicals. | [3] |

| Superoxide Radical Reaction Rate Constant (k) | 7.5 x 10² M⁻¹s⁻¹ | Shows weak scavenging activity against superoxide radicals. |[2] |

The process of studying drug-membrane interactions often involves a variety of biophysical techniques applied to model systems like liposomes or supported lipid bilayers.[4][5]

Inhibition of Lipid Peroxidation

A primary mechanism of this compound's protective effects is the potent inhibition of lipid peroxidation, a process where oxidants like reactive oxygen species (ROS) attack lipids, leading to membrane damage and cellular injury.[6][7] this compound effectively scavenges radicals, thereby breaking the chain reaction of lipid peroxidation.[2][8]

Mechanism of Antioxidant Action

This compound functions as a chain-breaking antioxidant. It donates a hydrogen atom to lipid peroxyl radicals, neutralizing them and terminating the propagation phase of lipid peroxidation. Interestingly, its antioxidant effect in microsomes is dependent on the presence of vitamin E, suggesting a synergistic relationship where this compound may help regenerate or protect tocopherol within the membrane.[6] However, in LDL oxidation studies, this compound did not influence the rate of tocopherol consumption, indicating its mechanism may be context-dependent.[8] It is a particularly potent scavenger of hydroxyl radicals but is less effective against superoxide radicals.[2][3]

Quantitative Efficacy

This compound's efficacy has been quantified across various biological and model systems. It consistently demonstrates superior or comparable activity to other well-known antioxidants. The cis(-) isomer has been identified as the most effective form.[6]

Table 2: Quantitative Data on this compound's Inhibition of Lipid Peroxidation

| Experimental System | Peroxidation Induction | Measurement Method | This compound Concentration | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Phosphatidylcholine Liposomes | Iron/ADP/NADPH | Low-level Chemiluminescence | 5 µM | Doubled the duration of the lag phase. | [6] |

| Rat Liver Microsomes | Iron/ADP/NADPH | TBARS / Chemiluminescence | 5 µM | Doubled the lag phase duration. | [6] |

| Rat Liver Microsomes | AAPH or AMVN (Peroxyl Radicals) | Not Specified | 17 µM (IC₅₀) | Efficiently inhibited peroxidation from both lipid- and water-soluble radicals. | [2] |

| Rat Brain Cortex (Ischemia/Reperfusion) | In vivo Ischemia | Conjugated Dienes, TBARS | 2 mg/kg (i.v.) | Significantly decreased peroxidation markers; more effective than Vitamin E. | [7] |

| Rabbit Spinal Cord Homogenates | In vitro Fe²⁺ stimulation | TBARS | Not specified | Antioxidative capacity exceeded that of barbiturates by over 100-fold. | [9] |

| Human Low-Density Lipoprotein (LDL) | Cu²⁺ | Conjugated Diene Formation | 0-5 µM | Prolonged the lag phase more effectively than ascorbate, trolox, or α-tocopherol. | [8] |

| Rat Abdominal Aorta (Ischemia/Reperfusion) | In vivo Ischemia | TBARS | 2 mg/kg (i.v.) | Prevented the I/R-induced increase in TBARS concentration. |[10] |

Effects on Membrane Structure and Function

Beyond inhibiting peroxidation, this compound directly influences the physical properties of the cell membrane, contributing to its cytoprotective effects.

Membrane Fluidity

Oxidative stress is known to decrease membrane fluidity, impairing the function of embedded proteins and transport systems.[11] this compound protects against this process. In rabbit brain endoplasmic reticulum membranes exposed to free radical generating systems, this compound was shown to prevent the decrease in membrane fluidity, an effect comparable to that of butylated hydroxytoluene (BHT) and α-tocopherol.[11] This stabilizing effect helps maintain the structural and functional integrity of cellular membranes under oxidative stress.[12]

Interactions with Specific Membranes

-

Mitochondrial Membranes: The interaction is complex. In one study on heart mitochondria, this compound administration in vivo led to inhibited respiration and an increase in the lipid peroxidation product malondialdehyde (MDA), suggesting its cardioprotective effect may not be directly linked to preserving mitochondrial function under those specific conditions.[13] Conversely, another study showed that this compound effectively protects the mitochondrial enzyme glutathione peroxidase (GPX) from oxidative damage induced by Fe²⁺ in vitro, and that the outer mitochondrial membrane is involved in these protective processes.[14]

-

Microsomal Membranes: this compound interacts with cytochrome P450 in liver microsomes.[15] Despite stimulating H₂O₂ production in an NADPH-dependent process, it simultaneously prevents NADPH-induced lipid peroxidation, highlighting its potent antioxidant capacity even in a pro-oxidant environment.[15]

-

Sarcolemma: In diabetic rats, this compound administration improved the function of the cardiac Na⁺,K⁺-ATPase, an essential membrane-bound enzyme. It increased the maximal velocity (Vmax) and restored the enzyme's affinity for Na⁺, suggesting a role in preserving the function of integral membrane proteins.[16]

Key Experimental Protocols

The study of this compound's interaction with membranes utilizes a range of established biophysical and biochemical assays.

Lipid Peroxidation Assessment: TBARS Assay

-

Principle: This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that is measured spectrophotometrically.

-

Protocol Outline:

-

Sample Preparation: Homogenize tissue or prepare liposome/microsome suspension. Incubate with pro-oxidants (e.g., Fe²⁺/ascorbate) in the presence or absence of this compound.[7][9]

-

Reaction: Add TBA reagent and an acid (e.g., trichloroacetic acid) to the sample.

-

Incubation: Heat samples at 95-100°C for a set time (e.g., 60 minutes) to facilitate the reaction.

-

Measurement: Cool the samples, centrifuge to remove precipitates, and measure the absorbance of the supernatant at ~532 nm.

-

Quantification: Calculate TBARS concentration using an MDA standard curve.

-

Membrane Fluidity Assessment: Fluorescence Polarization

-

Principle: This technique measures the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), embedded within the lipid bilayer. A decrease in probe mobility (higher polarization/anisotropy) corresponds to decreased membrane fluidity.[11]

-

Protocol Outline:

-

Probe Incorporation: Incubate the membrane preparation (e.g., endoplasmic reticulum vesicles) with the DPH probe to allow its incorporation into the hydrophobic core.

-

Treatment: Expose the labeled membranes to oxidative stress-inducing agents with or without this compound.[11]

-

Measurement: Place the sample in a fluorometer equipped with polarizers. Excite the sample with vertically polarized light and measure the intensity of both vertically and horizontally polarized emitted light.

-

Calculation: Calculate fluorescence anisotropy (r) using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh), where I is intensity and G is an instrument-specific correction factor. A higher 'r' value indicates lower fluidity.

-

LDL Oxidation Assay

-

Principle: The oxidation of low-density lipoproteins (LDL) is monitored by the formation of conjugated dienes, which absorb light at ~234 nm. The effectiveness of an antioxidant is determined by its ability to prolong the "lag phase" before rapid oxidation begins.[8]

-

Protocol Outline:

-

LDL Isolation: Isolate human LDL from plasma via ultracentrifugation.

-

Incubation: Incubate LDL with a pro-oxidant, typically Cu²⁺ ions, in a phosphate buffer in the presence of varying concentrations of this compound.

-

Monitoring: Continuously monitor the change in absorbance at 234 nm using a UV/Vis spectrophotometer.

-

Analysis: Plot absorbance versus time. The lag phase is determined by the intercept of the tangent of the propagation phase slope with the initial absorbance line. A longer lag phase indicates greater antioxidant protection.[8]

-

Conclusion and Future Directions

This compound's interaction with cellular membranes is a cornerstone of its pharmacological activity. Its ability to partition into the lipid bilayer, scavenge radicals to halt lipid peroxidation, and stabilize membrane fluidity provides robust protection against oxidative stress-mediated cellular damage. The quantitative data clearly establishes its high potency, often exceeding that of benchmark antioxidants.

For drug development professionals, this compound serves as a compelling lead compound. Future research should focus on:

-

High-Resolution Structural Studies: Utilizing techniques like solid-state NMR and cryo-EM to determine the precise location and orientation of this compound within different types of lipid bilayers.

-

Lipid Raft Interactions: Investigating whether this compound preferentially partitions into specific membrane microdomains like lipid rafts, which could have significant implications for its effects on cell signaling.

-

Synergistic Formulations: Further exploring the synergistic antioxidant relationship between this compound and endogenous antioxidants like Vitamin E to develop more effective combination therapies.

This guide consolidates the current understanding of this compound's membrane biology, providing a valuable technical resource to guide further research and development in this promising area.

References

- 1. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridoindole this compound is a potent scavenger of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eprajournals.com [eprajournals.com]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant activity of the pyridoindole this compound in liposomal and microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on brain lipid peroxidation induced by incomplete ischemia and subsequent reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on Cu(++)-mediated oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound on lipid peroxidation and phospholipids in rabbit spinal cord after ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endothelial protective effect of this compound on ischaemia/reperfusion-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Change in fluidity of brain endoplasmic reticulum membranes by oxygen free radicals: a protective effect of this compound, alpha-tocopherol acetate, and butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Portico [access.portico.org]

- 13. This compound and heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro studies on the interaction of the pyridoindole antioxidant this compound with rat liver microsomal P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of the pyridoindole antioxidant this compound on the cardiac Na(+),K(+)-ATPase in rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Stobadine: A Comprehensive In-Vivo Pharmacokinetic and Metabolic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stobadine, a pyridoindole derivative, is a compound with significant antioxidant and cardioprotective properties. Understanding its behavior within a biological system is paramount for its development as a therapeutic agent. This technical guide provides an in-depth overview of the in-vivo pharmacokinetics and metabolism of this compound, drawing from preclinical studies in various animal models and available data from human volunteers. The information is presented to be a valuable resource for researchers and professionals involved in drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been investigated in several species, primarily using the dihydrochloride and dipalmitate salt forms for intravenous and oral administration, respectively. The following tables summarize the available quantitative data.[1]

Table 1: Pharmacokinetic Parameters of this compound in Dogs after a Single Oral Dose

| Formulation | Dose (mg/kg) | Key Parameter | Value | Species | Reference |

| This compound Dipalmitate (Capsules) | 2.9 - 4.7 | Relative Bioavailability | 0.71 - 1.56 | Dog | Bauer et al., 1999[2] |

| This compound Dipalmitate (Capsules) | 2.9 - 4.7 | Cmax/AUC | 0.0022 - 0.0047 min⁻¹ | Dog | Bauer et al., 1999[2] |

Table 2: Peak Plasma Concentrations of this compound in Human Volunteers

| Formulation | Administration Route | Peak Plasma Concentration (Cpeak) | Species | Reference |

| This compound Dipalmitate | Oral | 10 - 300 ng/mL | Human | Šoltés et al., 1991[3] |

Metabolism of this compound

The biotransformation of this compound has been primarily investigated through in-vitro studies using rat liver microsomes. These studies have identified the initial steps of its metabolic fate.

In Vitro Metabolic Pathways

In rat liver microsomes, this compound undergoes Phase I metabolism, leading to the formation of at least two metabolites. The primary metabolic reactions are N-desmethylation and N-oxidation. The identified metabolites are:

-

N-desmethyl this compound

-

This compound N-oxide

Note: Further in-vivo studies are required to confirm these as the major metabolic pathways across different species and to investigate the potential for Phase II conjugation reactions.

Interaction with Cytochrome P450 Enzymes

In-vitro studies have shown that this compound interacts with cytochrome P450 (CYP450) enzymes in rat liver microsomes. It exhibits a medium affinity, low-capacity interaction with type I binding sites of hepatic microsomal CYP450.[4] While this compound interacts with the CYP450 system, it has been observed to have only a weak inhibitory effect on the metabolism of other drugs, suggesting a low potential for clinically significant drug-drug interactions via this mechanism.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used in key pharmacokinetic and metabolism studies of this compound.

Animal Studies

Species: Rats, Dogs, and Rabbits have been used in preclinical studies.[1][3]

Formulations:

-

Intravenous administration: this compound dihydrochloride.[1]

Bioavailability Study in Dogs:

-

Study Design: A randomized two-period crossover design was employed.[2]

-

Animals: Six dogs received single oral doses of two different this compound dipalmitate capsule formulations.[2]

-

Dose: The dose ranged from 2.9 to 4.7 mg/kg.[2]

-

Sample Collection: Plasma samples were collected at various time points to determine the concentration-time profile of this compound.[2]

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Small Animals:

-

Methodology: 3H-labeled this compound was administered to investigate absorption, distribution, metabolism, and elimination.[5]

-

Observation: It was noted that after a sufficient period, neither the parent drug nor its radioactive metabolites were detectable, indicating no risk of accumulation or irreversible binding.[3]

-

Placental Transfer: The extent of placental transfer was determined in rabbits.[3]

Analytical Methods

A variety of analytical techniques have been developed and utilized to quantify this compound and its metabolites in biological matrices.[1]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Application: Used for the quantification of this compound in plasma.[2]

-

Quantification Limit: A quantification limit of 1 ng/mL was achieved in dog plasma.[2]

High-Performance Liquid Chromatography (HPLC):

-

Application: Employed to determine the bioavailability of this compound in dogs after oral administration of dihydrochloride or dipalmitate salts.[3]

-

Detection: UV detection at 247 nm.[3]

-

Lowest Detectable Concentration: 10 ng/mL in the serum of human volunteers.[3]

Radiometric Methods:

-

Application: Thin-Layer Chromatography (TLC) in combination with Liquid Scintillation Counting (LSC) was used for the bioanalysis of 3H-labeled this compound and its metabolites.[3]

Spectrofluorometry:

-

Application: Used for the determination of unlabeled this compound in biological samples from larger animal species.[5]

Visualizations

The following diagrams illustrate the metabolic pathway of this compound based on in-vitro findings and a general experimental workflow for pharmacokinetic studies.

References

- 1. Pharmacokinetic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioavailability and pharmacokinetic studies in the development of an oral formulation of this compound dipalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uef.sav.sk [uef.sav.sk]

- 4. In vitro studies on the interaction of the pyridoindole antioxidant this compound with rat liver microsomal P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Stobadine's Neuroprotective Efficacy in Ischemia-Reperfusion: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of Stobadine in various experimental models of cerebral ischemia-reperfusion injury. This compound, a pyridoindole derivative, has demonstrated significant potential in mitigating the complex cascade of detrimental events initiated by the restoration of blood flow to ischemic brain tissue. This document consolidates key quantitative data, details experimental methodologies from pivotal studies, and illustrates the implicated signaling pathways and experimental workflows.

Core Mechanism of Action: Antioxidant and Membrane Stabilizer

This compound's neuroprotective effects are largely attributed to its potent antioxidant and free radical scavenging properties.[1] It appears to exert its influence by primarily targeting cellular membranes, thereby preserving the integrity and function of neurons, as well as subcellular organelles like mitochondria and the endoplasmic reticulum.[1] Evidence suggests that this compound's protective actions extend to the cerebrovascular system, including the endothelium, which may contribute significantly to its overall neuroprotective profile.[1][2]

Quantitative Assessment of Neuroprotection

The efficacy of this compound in ameliorating ischemia-reperfusion injury has been quantified across several preclinical studies. The following tables summarize the key findings on its impact on markers of oxidative stress and neuronal damage.

Table 1: Effect of this compound on Markers of Lipid Peroxidation

| Animal Model | Ischemia/Reperfusion Duration | This compound Dose & Administration | Marker | % Change with this compound | Reference |

| Rat | 4h / 10min | 2 mg/kg i.v. | Conjugated Dienes (CD) | Significant Decrease | [3] |

| Rat | 4h / 10min | 2 mg/kg i.v. | TBARS | Significant Decrease | [3] |

| Rat | Ischemia/Reperfusion | 2 mg/kg via femoral artery | Malondialdehyde (MDA) | Significant Prevention of 43.8% increase | [4] |

| Rat | Ischemia/Reperfusion | 2 mg/kg via femoral artery | Conjugated Dienes (CD) | Significant Prevention of 24.5% increase | [4] |

| Rat | 15min / 10min | Not specified | TBARS | Decreased | [5] |

Table 2: Effect of this compound on Antioxidant Enzyme Activity

| Animal Model | Ischemia/Reperfusion Duration | This compound Dose & Administration | Enzyme | Effect of this compound | Reference |

| Rat | 4h / 10min | 2 mg/kg i.v. | Superoxide Dismutase (SOD) | Prevented I/R-induced increase | [3] |

| Rat | 4h / 10min | 2 mg/kg i.v. | Glutathione Peroxidase (GPx) | Prevented I/R-induced decrease | [3] |

Table 3: Effect of this compound on Infarct Size and Functional Recovery

| Animal Model | Ischemia/Reperfusion Duration | This compound Dose & Administration | Outcome | Result | Reference |

| Rat | 1h / 24h, 3d, 7d | At reperfusion and 5h later | Infarct Size | Significant Reduction | [2][6] |

| Rat | 1h / 24h, 3d, 7d | At reperfusion and 5h later | Sensorimotor Recovery | Hastened Functional Recovery | [2][6] |

Experimental Protocols

The neuroprotective effects of this compound have been evaluated in various well-established animal models of cerebral ischemia-reperfusion. The following sections detail the methodologies employed in these key studies.

Incomplete Global Cerebral Ischemia in Rats

-

Model: Incomplete rat cerebral ischemia was induced by the ligation of the common carotid arteries for 4 hours, followed by a 10-minute reperfusion period.[3]

-

This compound Administration: A therapeutic dose of 2 mg/kg this compound was administered intravenously either immediately before reperfusion or 10 minutes after the onset of reperfusion.[3]

-

Outcome Measures: The extent of lipid peroxidation was assessed by measuring the levels of conjugated dienes (CD) and thiobarbituric acid reactive substances (TBARS) in brain cortex samples. The activities of antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GP), were also determined.[3]

Focal Cerebral Ischemia in Rats

-

Model: Focal cerebral ischemia was induced by a 1-hour intraluminal occlusion of the middle cerebral artery (MCA) in rats, followed by reperfusion for 24 hours, 3 days, or 7 days.[2][6]

-

This compound Administration: this compound was administered at the time of reperfusion and again 5 hours later.[2][6]

-

Outcome Measures: Neuroprotective effects were evaluated by quantifying infarct cerebral volumes and edema using histological methods. Functional recovery was assessed through sensorimotor tests, such as the adhesive removal test and the prehensile traction test.[2][6]

Global Cerebral Ischemia in Dogs

-

Model: Global cerebral ischemia was induced in dogs by a 7-minute four-vessel ligation, maintained with controlled systemic hypotension, followed by a 24-hour reperfusion phase.[7]

-

This compound Administration: this compound was infused at a dose of 2 mg/kg 30 minutes prior to the induction of ischemia.[7]

-

Outcome Measures: The protective effects on the cerebral microcirculation and neurons were evaluated using electron microscopy to assess morphological alterations of the blood-brain barrier, including endothelial lining and pericapillary structures.[7]

Visualizing the Mechanisms and Workflows

To further elucidate the neuroprotective actions of this compound and the experimental designs used to evaluate it, the following diagrams are provided.

Figure 1: Signaling pathway of this compound's neuroprotection in ischemia-reperfusion.

Figure 2: A generalized experimental workflow for preclinical this compound studies.

Concluding Remarks

The collective evidence from preclinical ischemia-reperfusion models strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, centered on the mitigation of oxidative stress and preservation of cellular membrane integrity, positions it as a promising candidate for further investigation in the context of stroke and other neurovascular pathologies. Future research should aim to further elucidate the downstream signaling cascades modulated by this compound and to translate these encouraging preclinical findings into the clinical setting.

References

- 1. Neuroprotection by the pyridoindole this compound: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced hastening of sensorimotor recovery after focal ischemia/reperfusion is associated with cerebrovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on brain lipid peroxidation induced by incomplete ischemia and subsequent reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on lipid peroxidation in brain and heart after ischemia and reperfusion of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Short cerebral ischemia and subsequent reperfusion and treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. This compound protects against ischemia-reperfusion induced morphological alterations of cerebral microcirculation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Stobadine's Cardioprotective Properties Against Oxidative Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a primary contributor to the pathophysiology of numerous cardiovascular diseases, including ischemia-reperfusion injury and diabetic cardiomyopathy. The excessive production of reactive oxygen species (ROS) overwhelms endogenous antioxidant defenses, leading to cellular damage, dysfunction, and apoptosis. Stobadine, a pyridoindole derivative, has demonstrated significant cardioprotective effects, primarily attributed to its potent antioxidant and free radical-scavenging properties. This technical guide provides an in-depth analysis of the available scientific literature on the cardioprotective mechanisms of this compound against oxidative injury. It includes a summary of quantitative data from key studies, detailed experimental protocols for assessing its efficacy, and visualizations of the proposed mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. A common underlying pathology in many of these conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. In the heart, oxidative stress can be triggered by various stimuli, including ischemia-reperfusion (I/R) and chronic hyperglycemia in diabetes. This leads to lipid peroxidation, protein oxidation, DNA damage, and mitochondrial dysfunction, ultimately compromising cardiomyocyte viability and cardiac function.

This compound, chemically known as (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole, is a synthetic compound that has been investigated for its neuroprotective and cardioprotective properties. Its primary mechanism of action is believed to be its ability to scavenge free radicals and inhibit lipid peroxidation, thereby mitigating the detrimental effects of oxidative stress. This guide synthesizes the current understanding of this compound's cardioprotective effects against oxidative injury, with a focus on its therapeutic potential.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative findings from various preclinical studies investigating the cardioprotective effects of this compound.

Table 1: Effect of this compound on Markers of Oxidative Stress in Cardiac Tissue

| Parameter | Experimental Model | This compound Treatment | Effect | Reference |

| Malondialdehyde (MDA) | Ischemia/reperfusion of the brain in rats | 2 mg/kg i.v. before reperfusion | Prevented the increase in heart MDA content. | [1] |

| Conjugated Dienes (CD) | Ischemia/reperfusion of the brain in rats | 2 mg/kg i.v. before reperfusion | Prevented the increase in heart CD content. | [1] |

| Thiobarbituric Acid Reactive Substances (TBARS) | Ischemia/reperfusion of the abdominal aorta in rats | 2 mg/kg i.v. 5 minutes before reperfusion | Prevented the increase in TBARS concentration. | [2] |

| Superoxide Dismutase (SOD) | Diabetic rat myocardium (32 weeks) | 0.05% w/w in diet | Reduced elevated SOD activity. | [3] |

| Conjugated Dienes (CD) | Diabetic rat myocardium (32 weeks) | 0.05% w/w in diet | Reduced oxidative damage as measured by conjugated dienes. | [3] |

Table 2: Cardioprotective Effects of this compound in Ischemia-Reperfusion Injury

| Parameter | Experimental Model | This compound Concentration | Effect | Reference |

| Arrhythmias | Isolated rat heart (Langendorff) | 10-6 M | Prevented the full development of reperfusion-induced dysrhythmias. | [4] |

| Coronary Perfusion Pressure | Isolated rat heart (Langendorff) | 10-6 M | Prevented a significant increase in coronary perfusion pressure during reperfusion. | [4] |

Table 3: Effects of this compound in a Model of Diabetic Cardiomyopathy

| Parameter | Experimental Model | This compound Treatment | Effect | Reference |

| Plasma Cholesterol | Streptozotocin-diabetic rats (32 weeks) | 0.05% w/w in diet | Reduced plasma cholesterol levels. | [3] |

| Plasma Triglycerides | Streptozotocin-diabetic rats (32 weeks) | 0.05% w/w in diet | Reduced plasma triglyceride levels. | [3] |

| Myocardial α-tocopherol | Streptozotocin-diabetic rats (32 weeks) | 0.05% w/w in diet | Reversed myocardial levels to near control values. | [3] |

| Myocardial Coenzyme Q9 | Streptozotocin-diabetic rats (32 weeks) | 0.05% w/w in diet | Reversed myocardial levels to near control values. | [3] |

| Cardiac Na+,K+-ATPase Vmax | Streptozotocin-diabetic rats (16 weeks) | Dietary supplementation | Significantly elevated Vmax by 66%. | [5] |

| Cardiac Na+,K+-ATPase KM (Na+) | Streptozotocin-diabetic rats (16 weeks) | Dietary supplementation | Decreased KM (Na+) by 47%. | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the cardioprotective properties of this compound.

Langendorff Isolated Rat Heart Model for Ischemia-Reperfusion Injury

This ex vivo model is utilized to study the direct effects of this compound on the heart, independent of systemic influences.

-

Animal Preparation: Male Wistar rats are anesthetized (e.g., with sodium pentobarbital). The hearts are rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.

-

Perfusion Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus. Retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 and 5% CO2, maintained at 37°C) is initiated at a constant pressure.

-

Ischemia-Reperfusion Protocol:

-

Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

-

Pre-treatment: this compound (e.g., 10-6 M) is infused for a specified duration before the onset of ischemia.

-

Global Ischemia: Perfusion is completely stopped for a period of 30 minutes to induce global ischemia.

-

Reperfusion: Perfusion is restored, and the heart is observed for a reperfusion period of 30-120 minutes. This compound may also be included in the reperfusion buffer.

-

-

Data Acquisition: Hemodynamic parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow are continuously monitored. Arrhythmias are typically assessed via an electrocardiogram (ECG).

Measurement of Markers of Oxidative Stress

MDA is a widely used marker of lipid peroxidation.

-

Tissue Preparation: Heart tissue is homogenized in ice-cold buffer (e.g., KCl solution) and centrifuged. The supernatant is used for the assay.

-

Thiobarbituric Acid Reactive Substances (TBARS) Method:

-

The tissue homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

The mixture is heated at 95-100°C for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.

-

After cooling, the absorbance of the solution is measured spectrophotometrically at 532 nm.

-

The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.

-

SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

-

Tissue Preparation: Cardiac tissue is homogenized in a suitable buffer and centrifuged to obtain the supernatant.

-

Assay Principle: The assay is typically based on the inhibition of a reaction that generates a colored product by superoxide radicals.

-

A system to generate superoxide radicals is used (e.g., xanthine/xanthine oxidase).

-

A detection agent that reacts with superoxide to produce a colored compound is included (e.g., a tetrazolium salt like WST-1).

-

In the presence of SOD, the superoxide radicals are scavenged, leading to a decrease in the color formation.

-

The absorbance is measured at the appropriate wavelength (e.g., 450 nm), and the SOD activity is calculated based on the degree of inhibition.

-

GPx is another crucial antioxidant enzyme that reduces hydrogen peroxide and lipid hydroperoxides.

-

Tissue Preparation: Heart tissue is homogenized and centrifuged to collect the supernatant.

-

Assay Principle: GPx activity is often measured indirectly through a coupled reaction with glutathione reductase.

-

GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide) by glutathione (GSH), leading to the formation of oxidized glutathione (GSSG).

-

Glutathione reductase then reduces GSSG back to GSH, a reaction that consumes NADPH.

-

The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm.

-

The GPx activity is proportional to the rate of decrease in absorbance.

-

Signaling Pathways and Mechanism of Action

The primary cardioprotective mechanism of this compound is its potent antioxidant and free radical-scavenging activity. While the direct interaction of this compound with specific signaling pathways in cardiomyocytes is not yet fully elucidated, its known effects allow for a proposed mechanism of action against oxidative injury.

Proposed Antioxidant Mechanism of this compound

This compound is believed to exert its cardioprotective effects by directly neutralizing reactive oxygen species and inhibiting the chain reaction of lipid peroxidation. This action helps to preserve the integrity of cellular membranes, including the mitochondrial and sarcolemmal membranes, which are critical for normal cardiomyocyte function.

Caption: Proposed antioxidant mechanism of this compound in cardioprotection.

Potential Involvement in Cardioprotective Signaling Pathways

While direct evidence is currently lacking, the antioxidant properties of this compound suggest potential interactions with key signaling pathways involved in the cellular response to oxidative stress. Further research is warranted to investigate the effects of this compound on pathways such as:

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. It is possible that this compound may modulate Nrf2 activation, leading to the upregulation of endogenous antioxidant enzymes.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that can protect cardiomyocytes from apoptotic cell death. Antioxidants have been shown to activate this pathway, suggesting a potential area for investigation with this compound.

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in both cell survival and apoptosis in response to stress. The influence of this compound on these pathways is currently unknown.

The following diagram illustrates a general overview of oxidative stress signaling in cardiomyocytes, highlighting potential points of intervention for an antioxidant compound like this compound.

Caption: General overview of oxidative stress signaling in cardiomyocytes.

Conclusion and Future Directions

This compound has consistently demonstrated cardioprotective effects against oxidative injury in various preclinical models. Its efficacy as an antioxidant and free radical scavenger is well-supported by the available data. The ability of this compound to mitigate lipid peroxidation and preserve cardiac function in the face of oxidative stress makes it a promising candidate for further investigation.

Future research should focus on elucidating the precise molecular mechanisms underlying this compound's cardioprotective effects. Specifically, studies are needed to determine whether this compound directly modulates key signaling pathways such as Nrf2, PI3K/Akt, and MAPK. A deeper understanding of its molecular targets will be crucial for its potential translation into a clinical therapeutic for cardiovascular diseases characterized by oxidative stress. Furthermore, long-term studies in relevant animal models are necessary to evaluate its chronic efficacy and safety profile.

References

- 1. Cardioprotection by PI3K-mediated signaling is required for anti-arrhythmia and myocardial repair in response to ischemic preconditioning in infarcted pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Specific Modulators of Protein Kinase C Localization: Applications to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PI3K/Akt pathway mediates the protection of SO(2) preconditioning against myocardial ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: In Vivo Administration of Stobadine in Rat Models of Stroke

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stobadine, a pyridoindole derivative, has been investigated for its neuroprotective properties, primarily attributed to its potent antioxidant and free-radical scavenging activities.[1] In the context of ischemic stroke, which involves a cascade of detrimental events including excitotoxicity, oxidative stress, and inflammation, this compound presents a promising therapeutic agent.[2][3][4] These application notes provide a detailed overview of the protocols for administering this compound in rat models of stroke, summarizing key quantitative outcomes and visualizing the experimental workflow and its mechanism of action.

Experimental Protocols

Protocol 1: Induction of Focal Cerebral Ischemia (MCAO Model)

This protocol describes the transient middle cerebral artery occlusion (MCAO) model, a widely used method to simulate focal ischemic stroke in rats.[5]

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane, pentobarbital)

-

Heating pad to maintain body temperature (37°C)

-

4-0 monofilament nylon suture with a silicone-coated tip

-

Surgical instruments (scissors, forceps, micro-vessel clips)

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

-

Anesthetize the rat and secure it in a supine position. Maintain body temperature at 37°C using a heating pad.

-

Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Insert the 4-0 nylon suture via an incision in the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). This typically requires advancing the filament 18-20 mm from the carotid bifurcation.

-

(Optional) Confirm successful occlusion by observing a significant drop in cerebral blood flow using a laser Doppler flowmeter.

-

After the desired duration of ischemia (e.g., 60 minutes for transient MCAO), carefully withdraw the filament to allow for reperfusion.[6][7]

-

Suture the incision and allow the animal to recover in a heated cage. Provide post-operative care, including soft food and hydration.

Protocol 2: this compound Preparation and Administration

Materials:

-

This compound dihydrobromide

-

Sterile saline solution (0.9% NaCl)

-

Syringes and needles for intravenous (i.v.) or intra-arterial (i.a.) injection

Preparation:

-